[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol [5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17462054
InChI: InChI=1S/C7H6BrF2NO/c8-4-1-5(7(9)10)6(3-12)11-2-4/h1-2,7,12H,3H2
SMILES:
Molecular Formula: C7H6BrF2NO
Molecular Weight: 238.03 g/mol

[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol

CAS No.:

Cat. No.: VC17462054

Molecular Formula: C7H6BrF2NO

Molecular Weight: 238.03 g/mol

* For research use only. Not for human or veterinary use.

[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol -

Specification

Molecular Formula C7H6BrF2NO
Molecular Weight 238.03 g/mol
IUPAC Name [5-bromo-3-(difluoromethyl)pyridin-2-yl]methanol
Standard InChI InChI=1S/C7H6BrF2NO/c8-4-1-5(7(9)10)6(3-12)11-2-4/h1-2,7,12H,3H2
Standard InChI Key BXJMCYZIZSUAOA-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=C1C(F)F)CO)Br

Introduction

Structural Characteristics

The molecular architecture of [5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol is defined by its IUPAC name, [5-bromo-3-(difluoromethyl)pyridin-2-yl]methanol, and its CAS registry number, 1803696-40-3 . The compound’s molecular formula is C7H6BrF2NO, with a molecular weight of 238.03 g/mol .

Key Structural Features:

  • SMILES Notation: C1=C(C=NC(=C1C(F)F)CO)Br

  • InChIKey: BXJMCYZIZSUAOA-UHFFFAOYSA-N

  • Pyridine Ring Substitution Pattern:

    • Position 2: Hydroxymethyl group (-CH2OH)

    • Position 3: Difluoromethyl group (-CF2H)

    • Position 5: Bromine atom (-Br)

The presence of electronegative substituents (Br and F) induces significant polarization within the pyridine ring, enhancing its reactivity in cross-coupling reactions and its potential as a pharmacophore .

Physicochemical Properties

The compound’s physicochemical profile, computed using PubChem’s algorithms, reveals critical parameters for experimental handling and applications :

PropertyValue
XLogP31.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bond Count2
Topological Polar Surface Area33.1 Ų
Exact Mass236.96008 Da

These properties suggest moderate lipophilicity (XLogP3 = 1.3) and solubility in polar solvents, attributed to the hydroxymethyl group . The topological polar surface area further supports its potential permeability in biological systems .

Applications in Research

Medicinal Chemistry

The difluoromethyl group (-CF2H) is a bioisostere for hydroxyl or methyl groups, improving metabolic stability and binding affinity in drug candidates . The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl structures prevalent in kinase inhibitors and antiviral agents .

Materials Science

Fluorinated pyridines are utilized in liquid crystals and organic semiconductors due to their electron-withdrawing effects, which modulate charge transport properties . The hydroxymethyl group further allows functionalization via esterification or etherification, tailoring solubility for specific applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator